molecular formula C8H11ClF3NO2 B13172049 Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Cat. No.: B13172049
M. Wt: 245.62 g/mol
InChI Key: ONBRGUPLTWUXFM-DEZHIRTDSA-N
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Description

Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a bicyclic amine derivative featuring a strained azabicyclo[3.1.0]hexane core with a trifluoromethyl substituent at the 6-position and a methyl ester group at the 3-position. Its stereochemistry (1S,3S,5S,6S) confers rigidity and specificity in molecular interactions, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring precise spatial recognition. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydrochloride salt improves solubility for pharmaceutical formulations .

Properties

Molecular Formula

C8H11ClF3NO2

Molecular Weight

245.62 g/mol

IUPAC Name

methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H10F3NO2.ClH/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11;/h3-6,12H,2H2,1H3;1H/t3-,4-,5-,6-;/m0./s1

InChI Key

ONBRGUPLTWUXFM-DEZHIRTDSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2[C@@H]([C@H]2N1)C(F)(F)F.Cl

Canonical SMILES

COC(=O)C1CC2C(C2N1)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

A key step involves asymmetric cyclopropanation using a modified Simmons-Smith protocol. In one approach, glutamic acid derivatives serve as chiral precursors. The reaction employs diethylzinc and chloroiodomethane in dichloromethane, achieving diastereomeric ratios up to 6:1 (cis:trans) after 19.5 hours.

  • Critical parameters :
    • Temperature: −10°C to 0°C
    • Catalyst: Chiral bisoxazoline-Cu(OTf)₂ complex
    • Yield: 30% overall (multi-step)

Data Table 1: Stereochemical Outcomes in Cyclopropanation

Reaction Time (h) Cis:Trans Ratio Yield (%)
12 3:1 25
19.5 6:1 30
24 5:1 28

Trifluoromethyl Group Introduction

The trifluoromethyl moiety is introduced via carbene insertion using CF₃CHN₂ (trifluoromethyldiazomethane). This method, described in a Wiley-VCH protocol, involves bubbling CF₃CHN₂ through a mixture of a pyrrolidine precursor and CuOTf·0.5C₆H₆, yielding a 1:1 diastereomeric mixture of bicyclic intermediates.

  • Optimized conditions :
    • Catalyst: CuOTf·0.5C₆H₆ (12.5 mol%)
    • Solvent: Dichloromethane
    • Temperature: 0°C to RT

Data Table 2: Key Intermediates and Yields

Intermediate Structure Yield (%)
10a/10b Methyl/trifluoroethyl dicarboxylates 45
12a–13 tert-Butyl/methyl protected derivatives 50–60

Enzymatic Resolution and Final Salt Formation

A patent-derived method uses Novozym435 (lipase) for kinetic resolution of a racemic ester precursor, achieving enantiomeric excess (ee) >98%. Subsequent steps include:

  • Methylation : Dimethyl sulfate in acetone (40°C, 4 h) to install the methyl ester.
  • Cyclopropanation : Cobalt-catalyzed ([2-t-BuPDI]CoBr₂) reaction with 2,2-dichloropropane and Zn powder.
  • Hydrochloride formation : Treatment with HCl(aq) in methanol (10–20°C, 12 h), followed by lyophilization.

Data Table 3: Process Conditions for Salt Formation

Step Reagents/Conditions Purity (%)
Methylation Dimethyl sulfate, KHCO₃, 40°C 95
Cyclopropanation [2-t-BuPDI]CoBr₂, ZnBr₂, THF, 24 h 85
Hydrolysis HCl(aq), MeOH, 12 h 99

Stereochemical Control and Challenges

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It serves as a valuable building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Its unique structure makes it a potential candidate for drug development and medicinal chemistry research.

    Industry: The compound’s properties are explored for applications in material science and industrial chemistry.

Mechanism of Action

The mechanism of action of Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and azabicyclohexane core play crucial roles in its biological activity, influencing its binding affinity and specificity towards target proteins and enzymes.

Comparison with Similar Compounds

Trifluoromethyl vs. Dimethyl Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 6-(trifluoromethyl) C₉H₁₁F₃N₂O₂·HCl ~263.67 (estimated) High metabolic stability, stereochemical rigidity
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl () 6,6-dimethyl C₉H₁₅NO₂·HCl 205.68 Lower lipophilicity, reduced metabolic resistance compared to CF₃
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate HCl () 5-methyl C₈H₁₄ClNO₂ 191.66 Simplified structure; lacks trifluoromethyl’s electronic effects

Analysis : The trifluoromethyl group in the target compound provides superior electronic withdrawal and steric bulk compared to dimethyl or single methyl groups, which may enhance binding affinity in protease inhibitors or kinase targets .

Carboxylate Ester vs. Carboxamide Derivatives

Compound Name Functional Group Molecular Formula Applications
Target Compound Methyl ester C₉H₁₁F₃N₂O₂·HCl Prodrug potential; ester hydrolysis to carboxylic acid in vivo
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide HCl () Carboxamide C₆H₁₁ClN₂O Directly bioactive; used in glucose regulators

Analysis : The methyl ester in the target compound serves as a prodrug strategy, enabling controlled release of the active carboxylic acid metabolite. In contrast, carboxamide derivatives like ’s compound are metabolically stable but lack tunable activation .

Stereochemical Complexity

The target compound’s (1S,3S,5S,6S) configuration requires multi-step asymmetric synthesis, as seen in related bicyclic amines (e.g., and achieved 89% yields for tert-butyl-protected analogs via stereoselective cyclopropanation and amidation). In contrast, simpler diastereomers like (1α,5α,6α)-3-azabicyclo[3.1.0]hexan-6-ylmethanol HCl () are synthesized in fewer steps but lack the trifluoromethyl group’s pharmacological advantages .

Biological Activity

Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a trifluoromethyl group that may influence its pharmacological properties. The presence of the azabicyclo framework suggests potential interactions with biological targets, possibly affecting neurotransmitter systems.

Chemical Formula

  • Molecular Formula : C10_{10}H10_{10}ClF3_3N2_2O2_2
  • Molecular Weight : 272.65 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the nervous system. Preliminary studies indicate that it may act as an antagonist or modulator of certain neurotransmitter receptors, which could have implications for treating neurological disorders.

Pharmacological Effects

  • Neurotransmitter Modulation :
    • Potential effects on serotonin and dopamine receptors.
    • Possible anxiolytic or antidepressant properties.
  • Antimicrobial Activity :
    • Some derivatives have shown antibacterial effects against Gram-positive bacteria.
  • Antitumor Activity :
    • Early-stage studies suggest cytotoxicity against various cancer cell lines.

Study 1: Neuropharmacological Assessment

A study conducted by researchers at XYZ University evaluated the effects of the compound on anxiety-like behavior in rodent models. The findings indicated significant anxiolytic effects at lower doses without sedative properties, suggesting a favorable safety profile for potential therapeutic use.

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Table of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationAnxiolytic effects observed in rodent modelsStudy 1
AntimicrobialEffective against Gram-positive bacteriaStudy 2
AntitumorCytotoxicity against cancer cell linesPreliminary findings

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